

"4-Chloro-N-methylbenzenesulfonamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-N-methylbenzenesulfonamide
Cat. No.:	B1584733

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-N-methylbenzenesulfonamide**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and handling of **4-Chloro-N-methylbenzenesulfonamide**. As a key building block in organic synthesis, its well-defined properties are crucial for its effective application in research and development, particularly within the pharmaceutical and chemical industries. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuances of this specific derivative is essential for its strategic use.[\[1\]](#)

Molecular Identity and Structural Characteristics

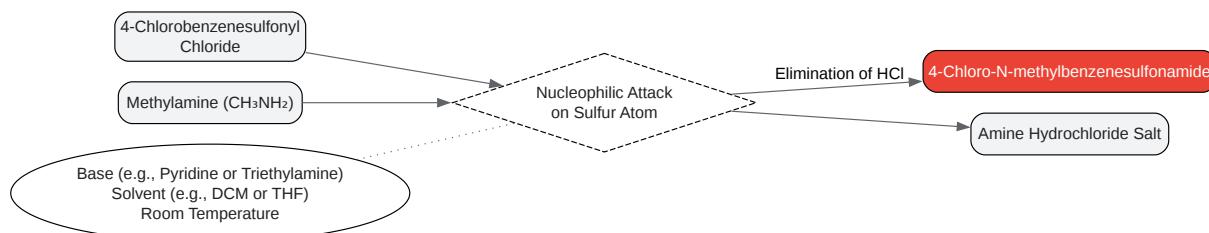
4-Chloro-N-methylbenzenesulfonamide is an organic compound featuring a chlorinated benzene ring attached to a sulfonamide group, which is further substituted with a methyl group on the nitrogen atom.

- Chemical Name: **4-Chloro-N-methylbenzenesulfonamide**
- CAS Number: 6333-79-5[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₈ClNO₂S[\[2\]](#)[\[4\]](#)
- Synonyms: p-Chloro-N-methylbenzenesulfonamide

The structure combines the electronic effects of an electron-withdrawing chlorine atom and a sulfonyl group with the steric and electronic contributions of the N-methyl group, influencing its reactivity and physical properties.

Caption: 2D structure of **4-Chloro-N-methylbenzenesulfonamide**.

Physicochemical Properties


The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data for **4-Chloro-N-methylbenzenesulfonamide** are summarized below.

Property	Value	Source
Molecular Weight	205.66 g/mol	[2] [4]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[5]
Flash Point	52 °C	
Storage Temperature	Room temperature, sealed in a dry environment	[2]
SMILES Code	<chem>O=S(C1=CC=C(C(Cl)C=C1)(N)C)=O</chem>	[2]

- Expertise & Experience Insight: The relatively low flash point of 52°C suggests that while not highly flammable, appropriate care should be taken to avoid ignition sources when handling the compound, especially if it is heated or aerosolized. Its physical form can vary, indicating that the melting point may be near ambient temperature. For consistent experimental results, it is crucial to ensure the material is homogenous before weighing and use. Storage in a dry environment is critical as sulfonamides can be susceptible to hydrolysis under certain conditions, although N-alkylation generally increases stability compared to the parent sulfonamide.

Synthesis and Reaction Mechanisms

The most common and direct pathway for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For **4-Chloro-N-methylbenzenesulfonamide**, this involves the nucleophilic substitution of chloride from 4-chlorobenzenesulfonyl chloride by methylamine.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Chloro-N-methylbenzenesulfonamide**.

Experimental Protocol: Synthesis of 4-Chloro-N-methylbenzenesulfonamide

This protocol is a representative procedure based on established methods for sulfonamide synthesis.^{[6][7]}

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
- **Addition of Amine:** Add a solution of methylamine (1.1 eq, typically as a solution in THF or water) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the dropping funnel.

- Reaction: Add the methylamine/base solution dropwise to the stirred solution of the sulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 10°C. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
- Trustworthiness & Causality: The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction. Running the reaction at a low temperature controls the exothermicity of the reaction and minimizes potential side reactions. The aqueous workup is a self-validating system; the sequential washes are designed to systematically remove unreacted starting materials and byproducts, leading to a purer crude product before final purification.

Reactivity and Chemical Behavior

The chemical behavior of **4-Chloro-N-methylbenzenesulfonamide** is governed by its functional groups:

- Sulfonamide Group: The N-methylated sulfonamide is generally stable. Unlike primary or secondary sulfonamides, it lacks an acidic proton on the nitrogen, which alters its reactivity

profile, for instance, preventing it from participating in reactions that require deprotonation of the sulfonamide nitrogen.

- **Chlorophenyl Group:** The aromatic ring can undergo electrophilic aromatic substitution, although the strongly deactivating nature of the sulfonyl group directs incoming electrophiles primarily to the meta position. The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structure of the synthesized compound.^{[8][9]}

- ¹H NMR Spectroscopy: Expected signals would include a singlet for the N-methyl protons (around 2.4-2.8 ppm), and two doublets in the aromatic region (typically 7.5-8.0 ppm) corresponding to the protons on the 1,4-disubstituted benzene ring.
- ¹³C NMR Spectroscopy: The spectrum would show a signal for the methyl carbon (around 20-30 ppm) and four distinct signals for the aromatic carbons, including the carbon attached to the chlorine and the carbon attached to the sulfur.
- Infrared (IR) Spectroscopy: Key characteristic peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

Proper handling of **4-Chloro-N-methylbenzenesulfonamide** is essential for laboratory safety.

- **Hazard Identification:** The compound is classified with a "Warning" signal word.^[2] It may cause skin and serious eye irritation.^[10] It may also be harmful if inhaled or swallowed.
- **Precautionary Statements:**

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[2](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[2](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]
- Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[[11](#)]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[[10](#)]

Applications in Research and Drug Development

The arylsulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. **4-Chloro-N-methylbenzenesulfonamide** serves as a valuable intermediate and building block for creating more complex molecules. The 4-chloro substitution provides a site for further functionalization via cross-coupling reactions, and the N-methyl group can influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug candidate. Its derivatives are explored for a range of biological activities, and its use allows for systematic structure-activity relationship (SAR) studies in drug discovery programs.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6333-79-5|4-Chloro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS 6333-79-5 | 8669-5-23 | MDL MFCD00464330 | 4-Chloro-N-methylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]
- 4. 4-Chloro-N-methylbenzenesulfonamide | C7H8ClNO2S | CID 232992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. N-Chloro-4-Methylbenzenesulfonamide | Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [chlorobenzene.ltd]
- To cite this document: BenchChem. ["4-Chloro-N-methylbenzenesulfonamide" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584733#4-chloro-n-methylbenzenesulfonamide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com